molecular formula C7H9NO2 B13458218 rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde

rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde

Cat. No.: B13458218
M. Wt: 139.15 g/mol
InChI Key: POIRGZWXTGKTOW-IYSWYEEDSA-N
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Description

rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde: is a heterocyclic compound that features a fused ring system containing both a cyclopentane and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an amino alcohol, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The oxazole ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products vary depending on the substituent introduced into the oxazole ring.

Scientific Research Applications

rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole-3-carboxylic acid
  • rac-(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole

Uniqueness

rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(3aR,6aR)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde

InChI

InChI=1S/C7H9NO2/c9-4-6-5-2-1-3-7(5)10-8-6/h4-5,7H,1-3H2/t5-,7-/m1/s1

InChI Key

POIRGZWXTGKTOW-IYSWYEEDSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C1)ON=C2C=O

Canonical SMILES

C1CC2C(C1)ON=C2C=O

Origin of Product

United States

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